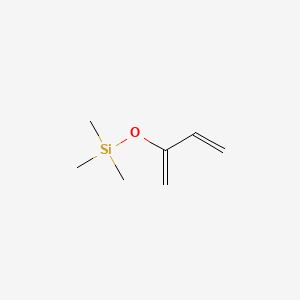

2-(Trimethylsiloxy)-1,3-butadiene

Vue d'ensemble

Description

2-(Trimethylsiloxy)-1,3-butadiene is an organic compound characterized by the presence of a trimethylsiloxy group attached to a butadiene backbone. This compound is notable for its unique chemical properties, which make it valuable in various synthetic applications. The trimethylsiloxy group enhances the stability and reactivity of the butadiene moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsiloxy)-1,3-butadiene typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

1,3-Butadiene+Trimethylsilyl chlorideBasethis compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium or platinum complexes can also enhance the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trimethylsiloxy)-1,3-butadiene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can yield saturated derivatives.

Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products:

Epoxides and Diols: From oxidation reactions.

Saturated Butadiene Derivatives: From reduction reactions.

Functionalized Butadienes: From substitution reactions.

Applications De Recherche Scientifique

2-(Trimethylsiloxy)-1,3-butadiene is a chemical compound with the molecular formula (CH₃)₃SiOC₄H₅ . It is also referred to as 2-Trimethylsilyloxy-1,3-butadiene . This compound is a clear liquid that boils at 124 °C and has a density of 0.82 g/cm3 at 20 °C . It is highly flammable, with a flash point of 12 °C, and should be stored between 2°C to 8°C .

Applications

This compound is widely utilized in various research fields because it is a versatile reagent, which allows chemists to create complex molecules efficiently .

The applications of this compound are:

- Organic Synthesis It serves as a versatile reagent in organic synthesis, enabling chemists to efficiently create complex molecules due to its unique structure that facilitates various reactions .

- Polymer Chemistry It is used in the development of silicone-based polymers, which are essential in industries such as automotive and construction due to their excellent thermal stability and flexibility, making them ideal for high-performance applications .

- Agricultural Chemicals It can be utilized in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides by improving the delivery and stability of active ingredients, leading to better crop protection .

- Material Science It is employed to modify surfaces and improve adhesion properties, which is crucial in the manufacturing of coatings and adhesives, providing enhanced durability and performance .

- Pharmaceuticals It plays a role in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs), because its ability to facilitate specific chemical transformations makes it a key player in the pharmaceutical industry .

Case Studies

- Asymmetric Catalysis: this compound can be used in asymmetric hydrovinylation reactions, yielding high enantioselectivities in the synthesis of chiral compounds . For example, it has been demonstrated in the synthesis of functionalized alkenes using cobalt catalysts . A general procedure for highly catalytic and enantioselective synthesis has been reported, with substrate:catalyst ratios up to 1000:1 and enantiomeric excess up to 98% .

- Free Radical Polymerizations: 2-trimethylsiloxy-1,3-butadiene can be used in free radical polymerizations .

Mécanisme D'action

The mechanism of action of 2-(Trimethylsiloxy)-1,3-butadiene involves the activation of the butadiene moiety by the trimethylsiloxy group. This activation facilitates various chemical transformations, including cycloaddition reactions and polymerizations. The trimethylsiloxy group acts as a protecting group, stabilizing reactive intermediates and allowing for selective reactions.

Comparaison Avec Des Composés Similaires

- 2-(Trimethylsiloxy)furan

- 2-(Trimethylsiloxy)propene

- 2-(Trimethylsiloxy)ethene

Comparison: 2-(Trimethylsiloxy)-1,3-butadiene is unique due to its conjugated diene structure, which imparts distinct reactivity compared to other trimethylsiloxy-substituted compounds. Its ability to undergo Diels-Alder reactions and other cycloadditions sets it apart from similar compounds, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-(Trimethylsiloxy)-1,3-butadiene (CAS 38053-91-7) is a compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article provides an in-depth exploration of its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C₇H₁₄OSi

- Molecular Weight : 142.27 g/mol

- Boiling Point : 124 °C

- Density : 0.82 g/cm³

- Flash Point : 12 °C

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a synthetic intermediate in various chemical reactions rather than direct therapeutic applications. However, its derivatives have shown significant biological activities.

Key Findings from Research

-

Synthesis and Applications :

- This compound is utilized in the synthesis of various biologically active molecules, including sulfone analogues of griseofulvin and other heterocyclic compounds through Diels-Alder reactions and Michael additions .

- The compound has been involved in the preparation of chiral siloxy-protected aldols, which are valuable in drug development and other applications .

-

Biological Evaluations :

- Research has indicated that derivatives of this compound exhibit anti-inflammatory properties and cytotoxic effects against cancer cell lines . For instance, compounds derived from this diene have shown lower IC50 values when tested against various cancer cell lines, indicating potential as anticancer agents .

- The biological evaluations often employ assays such as the MTT assay to determine cell viability after treatment with these compounds .

Data Table: Biological Activity Summary

| Compound Derivative | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Sulfone Analog | Antifungal | <10 | |

| Chiral Aldol | Cytotoxicity (cancer cells) | 5-20 | |

| Griseofulvin Analog | Anti-inflammatory | <15 |

Case Study 1: Synthesis of Antifungal Agents

A study focused on synthesizing sulfone analogues of griseofulvin using this compound demonstrated significant antifungal activity. These compounds were evaluated against common fungal strains and showed promising results with low minimum inhibitory concentrations (MICs) .

Case Study 2: Cancer Cell Line Testing

In a series of experiments evaluating the cytotoxic effects of various derivatives of this compound on cancer cell lines, it was found that certain modifications to the diene structure enhanced its potency. The MTT assay revealed that some derivatives had IC50 values in the range of 5-20 µM against breast and colon cancer cells, suggesting their potential as lead compounds for further drug development .

Propriétés

IUPAC Name |

buta-1,3-dien-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAPBVRQZQYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339225 | |

| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38053-91-7 | |

| Record name | 2-(Trimethylsilyloxy)-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38053-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(Trimethylsiloxy)-1,3-butadiene in organic synthesis?

A1: this compound acts as a versatile building block, particularly in Diels-Alder reactions. Its structure allows it to readily react with various dienophiles, leading to the formation of six-membered rings, a fundamental motif in many organic molecules. [][2][6] This is particularly useful for synthesizing complex natural products and pharmaceuticals.

Q2: The provided research highlights the use of Lewis acids with this compound. Why is this combination significant?

A2: Lewis acids like Ytterbium(III) triflate (Yb(OTf)3) and Butyltin triflate (Bu2BOTf) catalyze the conversion of Diels-Alder adducts derived from this compound into valuable 2-cyclohexenones. [] This transformation is highly valuable in synthesizing a wide range of organic compounds, including those with potential medicinal value.

Q3: Can you provide spectroscopic data for this compound?

A3: While the provided abstracts don't offer detailed spectroscopic data, this compound is known to exhibit characteristic signals in various spectroscopic techniques:

- 1H NMR: A distinct singlet for the trimethylsilyl group (SiMe3) appears around 0 ppm. Additionally, signals corresponding to the butadiene protons are observed in the expected range. []

Q4: Are there any large-scale synthesis methods available for this compound?

A4: Yes, researchers have developed improved large-scale synthesis protocols for this compound. [] These advancements enable its production in quantities suitable for industrial applications, further highlighting its significance in chemical manufacturing.

Q5: Has this compound been employed in the synthesis of biologically relevant molecules?

A5: Absolutely! this compound plays a key role in synthesizing various heterocyclic compounds. For instance, it has been utilized in synthesizing nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates, which have shown potential as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. [] This enzyme is crucial for DNA synthesis, making these compounds promising candidates for developing novel anti-parasitic and anti-cancer drugs.

Q6: What are the safety considerations associated with handling this compound?

A6: this compound is moisture-sensitive and can decompose upon contact with water, especially under acidic conditions. [] Proper laboratory procedures, including handling under inert atmosphere and using dry solvents, are essential to prevent degradation. Additionally, like many organic reagents, it's advisable to handle it with care and wear appropriate personal protective equipment to minimize exposure risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.